N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, also known as TP-064, is a synthetic small molecule that functions as a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1) [, , , , , ]. In scientific research, TP-064 serves as a valuable tool for investigating the biological functions of PRMT4 and its potential as a therapeutic target for diseases like cancer [, , ].
TP-064 exerts its biological effects by selectively inhibiting the enzymatic activity of PRMT4 [, , ]. PRMT4 catalyzes the methylation of arginine residues on histone and non-histone proteins, playing crucial roles in gene regulation, cell cycle progression, and signal transduction []. TP-064 binds to PRMT4, preventing the methylation of its substrates and ultimately interfering with these cellular processes [, ]. For instance, TP-064 inhibits the dimethylation of PRMT4 substrates such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) [].
Investigating PRMT4 Biology: TP-064 serves as a crucial tool for dissecting the biological roles of PRMT4 in various cellular processes []. Researchers utilize TP-064 to study the consequences of PRMT4 inhibition on gene expression, protein function, and cellular signaling pathways [, , ].
Exploring the Therapeutic Potential of PRMT4 Inhibition: TP-064's ability to inhibit PRMT4 makes it valuable for evaluating this enzyme as a potential therapeutic target, particularly in cancer [, ]. Studies have shown that TP-064 treatment can inhibit the proliferation of certain cancer cells, suggesting its potential in cancer therapy [].
Studying Specific Disease Models: TP-064 has been used in research investigating its impact on specific disease models. For example, studies have examined its effects on breast cancer cell growth both in vitro and in vivo, demonstrating its potential as a therapeutic agent []. Other research explored its influence on inflammatory and metabolic processes in atherosclerotic lesions in mice [] and its impact on the inflammatory response in macrophages [].
Developing More Potent and Specific PRMT4 Inhibitors: Building upon the foundation laid by TP-064, future research can focus on designing and synthesizing even more potent and selective inhibitors of PRMT4 []. This could involve exploring novel chemical scaffolds and optimizing the pharmacokinetic properties of the inhibitors.
Exploring Potential Synergistic Therapies: Research could investigate whether combining TP-064 with other therapeutic agents enhances its efficacy. For instance, in cancer treatment, TP-064 could be combined with existing chemotherapy drugs or targeted therapies to achieve synergistic effects [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6